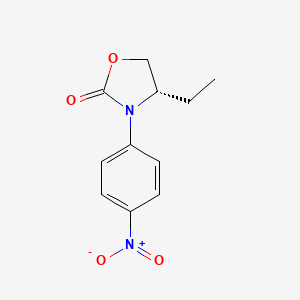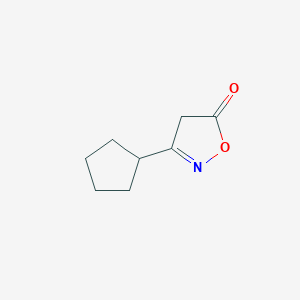
2,5-Pyrrolidinedione, 3-butyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- is a heterocyclic organic compound that belongs to the class of pyrrolidinediones. These compounds are characterized by a five-membered lactam ring, which is a cyclic amide. The presence of both butyl and phenyl groups attached to the nitrogen atom of the pyrrolidinedione ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- typically involves the reaction of succinic anhydride with an appropriate amine. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to form the pyrrolidinedione ring. The reaction conditions often require the use of a solvent such as toluene or xylene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinedione ring to a pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl-.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinediones depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 3-butyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Pyrrolidinedione, 1-butyl-
- 2,5-Pyrrolidinedione, 1-phenyl-
- 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-
Uniqueness
2,5-Pyrrolidinedione, 3-butyl-1-phenyl- is unique due to the presence of both butyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Número CAS |
102651-46-7 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-butyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17NO2/c1-2-3-7-11-10-13(16)15(14(11)17)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Clave InChI |
JZDOJRNJISSCIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


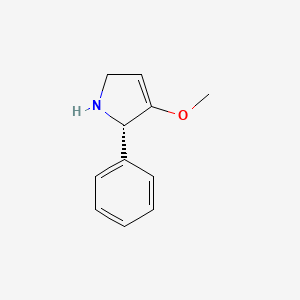
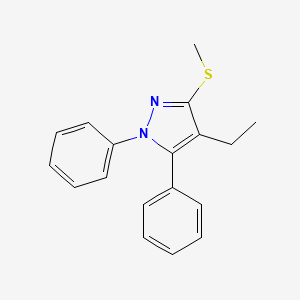
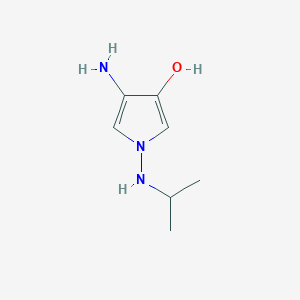

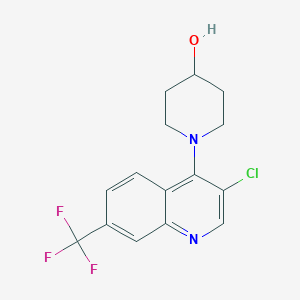
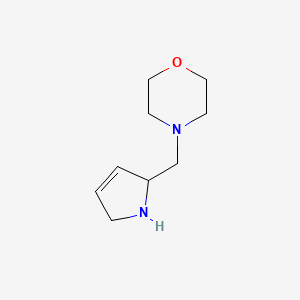
![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
